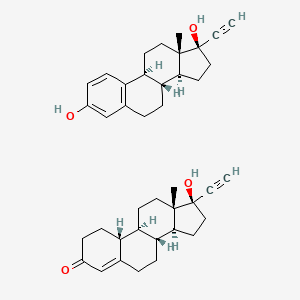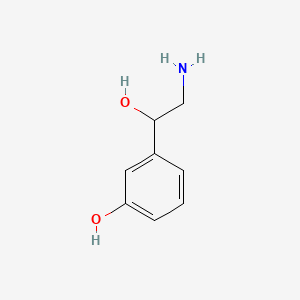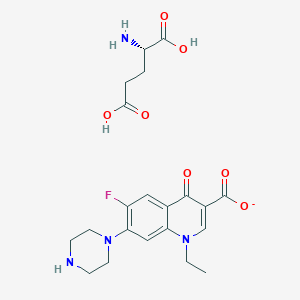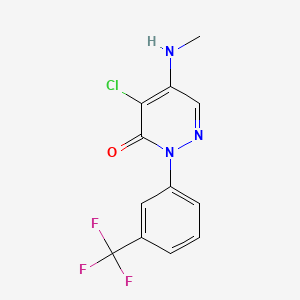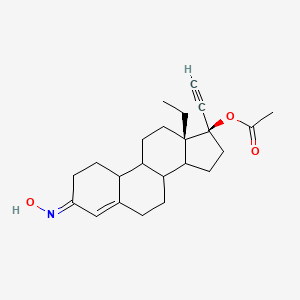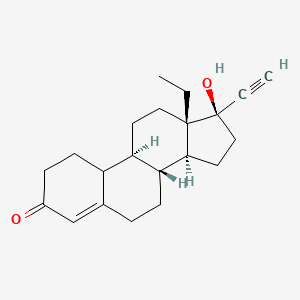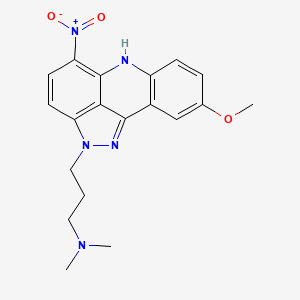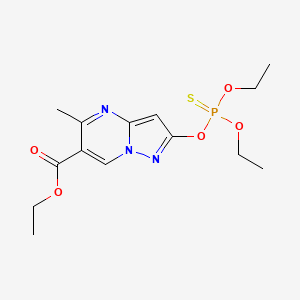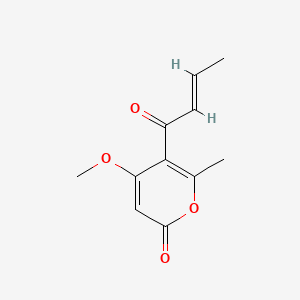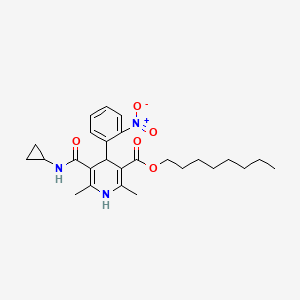
Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylat
Vue d'ensemble
Description
NP-252: is a calcium channel antagonist that has shown potential for the treatment of angina pectoris and congestive heart failure . This compound is known for its ability to inhibit calcium channels, which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NP-252 involves the preparation of 3-pyridine carboxylic acid 5-[(cyclopropylamino)-carbonyl]-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl) octyl ester . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of NP-252 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: NP-252 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions of NP-252 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions may vary depending on the desired modification, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of NP-252 include derivatives with altered pharmacological properties, which may be used for further research and development .
Scientific Research Applications
Chemistry: In chemistry, NP-252 is used as a model compound for studying calcium channel antagonists and their effects on various chemical processes .
Biology: In biology, NP-252 is utilized to investigate the role of calcium channels in cellular functions and signal transduction pathways .
Medicine: In medicine, NP-252 has shown potential for the treatment of cardiovascular diseases, including angina pectoris and congestive heart failure . Its ability to inhibit calcium channels makes it a valuable tool for understanding and developing new therapeutic strategies .
Industry: In the industry, NP-252 is used in the development of new pharmaceuticals and as a reference compound for quality control and standardization .
Mechanism of Action
Molecular Targets and Pathways: NP-252 exerts its effects by blocking voltage-gated calcium channels, which are essential for the influx of calcium ions into cells . This inhibition reduces calcium-dependent processes, such as muscle contraction and neurotransmitter release, leading to its therapeutic effects in cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to NP-252 include nifedipine, amlodipine, and verapamil, which are also calcium channel antagonists used for the treatment of cardiovascular diseases .
Uniqueness: NP-252 is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other calcium channel antagonists . Its selectivity and potency make it a valuable compound for research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NP-252 involves the preparation of 3-pyridine carboxylic acid 5-[(cyclopropylamino)-carbonyl]-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl) octyl ester . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of NP-252 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: NP-252 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions of NP-252 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions may vary depending on the desired modification, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of NP-252 include derivatives with altered pharmacological properties, which may be used for further research and development .
Applications De Recherche Scientifique
Chemistry: In chemistry, NP-252 is used as a model compound for studying calcium channel antagonists and their effects on various chemical processes .
Biology: In biology, NP-252 is utilized to investigate the role of calcium channels in cellular functions and signal transduction pathways .
Medicine: In medicine, NP-252 has shown potential for the treatment of cardiovascular diseases, including angina pectoris and congestive heart failure . Its ability to inhibit calcium channels makes it a valuable tool for understanding and developing new therapeutic strategies .
Industry: In the industry, NP-252 is used in the development of new pharmaceuticals and as a reference compound for quality control and standardization .
Mécanisme D'action
Molecular Targets and Pathways: NP-252 exerts its effects by blocking voltage-gated calcium channels, which are essential for the influx of calcium ions into cells . This inhibition reduces calcium-dependent processes, such as muscle contraction and neurotransmitter release, leading to its therapeutic effects in cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to NP-252 include nifedipine, amlodipine, and verapamil, which are also calcium channel antagonists used for the treatment of cardiovascular diseases .
Uniqueness: NP-252 is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other calcium channel antagonists . Its selectivity and potency make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
132031-81-3 |
|---|---|
Formule moléculaire |
C26H35N3O5 |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
octyl 5-(cyclopropylcarbamoyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H35N3O5/c1-4-5-6-7-8-11-16-34-26(31)23-18(3)27-17(2)22(25(30)28-19-14-15-19)24(23)20-12-9-10-13-21(20)29(32)33/h9-10,12-13,19,24,27H,4-8,11,14-16H2,1-3H3,(H,28,30) |
Clé InChI |
IAWVGADTHVEXRD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C |
SMILES canonique |
CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NP-252; NP 252; NP252 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



